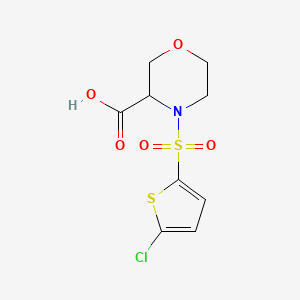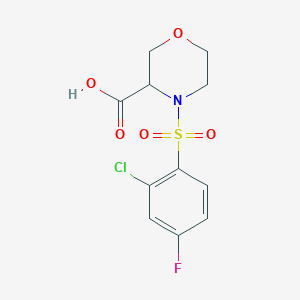
4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid, also known as CF3-PMSF, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a potent irreversible inhibitor of serine proteases, which are enzymes that play a crucial role in various biological processes, including blood coagulation, inflammation, and apoptosis.
Mécanisme D'action
4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid irreversibly inhibits serine proteases by covalently modifying the active site of the enzyme. The sulfonyl group of 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid reacts with the serine residue in the active site of the protease, forming a stable covalent bond that prevents the enzyme from functioning. This mechanism of action makes 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid a potent and specific inhibitor of serine proteases.
Biochemical and Physiological Effects
4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. Inhibition of serine proteases by 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been shown to reduce blood coagulation, inflammation, and cancer cell migration and invasion. 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to modulate the activity of proteases involved in the regulation of apoptosis, suggesting a potential role in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has several advantages as a tool for studying serine proteases. It is a potent and specific inhibitor that irreversibly modifies the active site of the enzyme, making it a valuable tool for investigating the role of proteases in various biological processes. However, the irreversible nature of 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid inhibition can also be a limitation, as it may prevent the recovery of the enzyme for further analysis. Additionally, 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid may not be suitable for studying proteases that are not irreversibly inhibited by the compound.
Orientations Futures
4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has several potential future directions in scientific research. One potential direction is the development of 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid derivatives with improved specificity and potency for specific serine proteases. Another direction is the use of 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid as a tool for investigating the role of serine proteases in specific diseases, such as cancer and inflammatory disorders. Additionally, 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid may have potential as a therapeutic agent for the treatment of diseases involving abnormal protease activity.
Méthodes De Synthèse
4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid can be synthesized through a multi-step process, starting with the reaction of 2-chloro-4-fluorobenzenesulfonyl chloride with morpholine in the presence of a base. The resulting intermediate is then reacted with 3-bromo-2-oxopropanoic acid to yield 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. The synthesis method has been optimized to produce high yields of pure 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid, making it a feasible option for large-scale production.
Applications De Recherche Scientifique
4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been extensively used in scientific research as a tool for studying serine proteases. It is commonly used to inhibit proteases such as thrombin, trypsin, and chymotrypsin, which are involved in various physiological and pathological processes. 4-(2-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid has been used to investigate the role of serine proteases in blood coagulation, inflammation, and cancer progression. It has also been used as a tool for the purification of proteases and other proteins.
Propriétés
IUPAC Name |
4-(2-chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO5S/c12-8-5-7(13)1-2-10(8)20(17,18)14-3-4-19-6-9(14)11(15)16/h1-2,5,9H,3-4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMNJQHJZRDZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=C(C=C(C=C2)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)
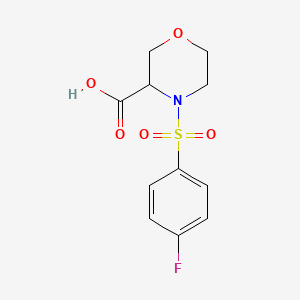


![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
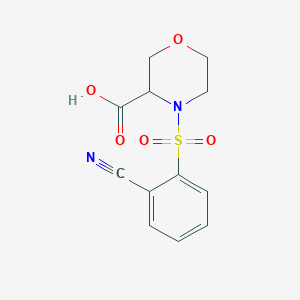


![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
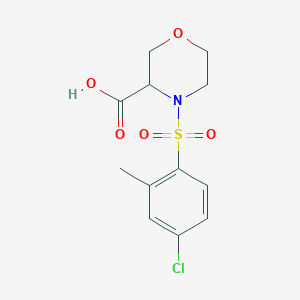
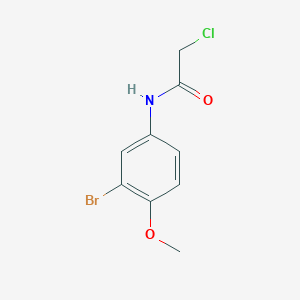
![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)
